molecular formula C21H21ClN2O7S B11477807 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(morpholin-4-yl)-2-oxoethyl]benzamide

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(morpholin-4-yl)-2-oxoethyl]benzamide

Cat. No.: B11477807
M. Wt: 480.9 g/mol
InChI Key: KYZYNYJKUXQHDJ-UHFFFAOYSA-N
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Description

2-CHLORO-N-[1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxine ring, a morpholine ring, and a benzamide group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-[1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZAMIDE typically involves multiple steps:

    Formation of the Benzodioxine Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxine ring. This can be achieved through the cyclization of catechol derivatives with appropriate sulfonyl chlorides under controlled conditions.

    Morpholine Ring Introduction: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the intermediate compound.

    Chlorination and Benzamide Formation: The final steps involve chlorination and the formation of the benzamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chloro group in the compound can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies and drug discovery.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-[1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZAMIDE involves its interaction with specific molecular targets. The benzodioxine and morpholine rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-1-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE: This compound shares the benzodioxine ring but has a piperazine ring instead of a morpholine ring.

    N-SUBSTITUTED (2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZENESULFONAMIDE: Similar structure with a sulfonamide group instead of a benzamide group.

Uniqueness

The uniqueness of 2-CHLORO-N-[1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZAMIDE lies in its combination of the benzodioxine, morpholine, and benzamide groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C21H21ClN2O7S

Molecular Weight

480.9 g/mol

IUPAC Name

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-morpholin-4-yl-2-oxoethyl]benzamide

InChI

InChI=1S/C21H21ClN2O7S/c22-16-4-2-1-3-15(16)19(25)23-20(21(26)24-7-9-29-10-8-24)32(27,28)14-5-6-17-18(13-14)31-12-11-30-17/h1-6,13,20H,7-12H2,(H,23,25)

InChI Key

KYZYNYJKUXQHDJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(NC(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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